Bienvenue dans la boutique en ligne BenchChem!

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Organic Synthesis Quinazoline Chemistry Impurity Profiling

Official Erlotinib EP Impurity I (EP Monograph 33.3 draft) with unique C7-O-(2-chloroethoxy) substituent—structurally distinct from the bis(2-methoxyethoxy) analog EP Impurity D. Arising from process-related side reactions, this impurity requires a discrete authenticated reference standard for unambiguous HPLC-UV/LC-MS peak assignment, RRT calibration, and ANDA regulatory submission. ISO 17034-certified material with full characterization (NMR, MS, HPLC, IR, UV) eliminates in-house re-characterization and ensures method specificity for batch release and stability studies.

Molecular Formula C13H14Cl2N2O3
Molecular Weight 317.16 g/mol
CAS No. 183322-20-5
Cat. No. B019942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline
CAS183322-20-5
Synonyms4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline; 
Molecular FormulaC13H14Cl2N2O3
Molecular Weight317.16 g/mol
Structural Identifiers
SMILESCOCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl
InChIInChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3
InChIKeyHFGVHQGBDDTDIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS 183322-20-5) Procurement Specifications and Regulatory Identity


4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is a heterobifunctional quinazoline derivative characterized by dual chloro substituents at the 4-position and on the 7-O-(2-chloroethoxy) side chain, plus a distinct 6-O-(2-methoxyethoxy) ether group . The compound serves primarily as Erlotinib EP Impurity I in pharmacopeial impurity profiling and is listed under EP Monograph 33.3 (draft) [1]. With molecular formula C₁₃H₁₄Cl₂N₂O₃ (MW 317.17), a melting point of 97–100°C, predicted boiling point of 450.8±45.0°C, and an experimental LogP of 2.9, this compound's orthogonal substitution pattern distinguishes it from the fully symmetrical bis(2-methoxyethoxy) analog (EP Impurity D) [2][3].

Why Erlotinib EP Impurity I (CAS 183322-20-5) Cannot Be Substituted with EP Impurity D or Other Quinazoline Analogs


Generic substitution within the erlotinib impurity panel is invalid because 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline carries a structurally and functionally distinct C7-O-(2-chloroethoxy) group that is absent in the more common EP Impurity D (4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, CAS 183322-18-1) [1]. This difference alters chromatographic retention behavior, ionization efficiency, and synthetic origin—EP Impurity I is a process-related impurity arising specifically from incomplete chloroethoxy incorporation or side-chain scrambling, whereas EP Impurity D is the direct synthetic penultimate intermediate [2]. Analytical method validation requires discrete impurity standards because co-elution or misidentification risks ANDA rejection; procurement of the correct impurity reference standard ensures unambiguous peak assignment in HPLC-UV, LC-MS, and stability-indicating assays [3]. Regulatory guidelines mandate that each specified impurity be individually identified and quantified against its own characterized reference material.

Quantitative Differentiation Evidence for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS 183322-20-5)


Dual Chloro Substituent Reactivity Differentiates EP Impurity I from Fully Symmetrical EP Impurity D

The target compound possesses two distinct chloro leaving groups—the 4-chloro substituent on the quinazoline core and a terminal chloroethoxy side chain at the C7 position. This contrasts with EP Impurity D (CAS 183322-18-1), which contains only a single 4-chloro leaving group and symmetrical 6,7-bis(2-methoxyethoxy) substitution [1]. The presence of the 7-O-(2-chloroethoxy) group introduces a secondary electrophilic site that can undergo nucleophilic displacement or elimination reactions orthogonal to the 4-chloro position, enabling regioselective derivatization . Structurally, EP Impurity I has a molecular formula of C₁₃H₁₄Cl₂N₂O₃ (MW 317.17) versus C₁₄H₁₇ClN₂O₄ (MW 312.8) for EP Impurity D, reflecting the replacement of one methoxyethoxy group with a chloroethoxy group [2].

Organic Synthesis Quinazoline Chemistry Impurity Profiling

EP Impurity I Represents a Critical Process-Related Impurity with Distinct Regulatory Identification

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is officially designated as Erlotinib EP Impurity I in the European Pharmacopoeia (EP Monograph 33.3 draft) and is chemically defined as '4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (as per EP)' [1]. EP Impurity D, in contrast, is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline, which is the penultimate synthetic intermediate in erlotinib manufacturing [2]. EP Impurity I arises from process-related side reactions involving incomplete chloroethoxy incorporation or cross-contamination of intermediates, making it a critical marker of manufacturing consistency [3]. Suppliers such as CATO provide this impurity standard under ISO 17034 accreditation with full characterization data (NMR, MS, HPLC, IR, UV, water content, residue on ignition) to support ANDA method validation and stability studies [4].

Pharmaceutical Quality Control Regulatory Compliance ANDA Submission

Physicochemical Property Differentiation: LogP and Melting Point Distinguish EP Impurity I from EP Impurity D

EP Impurity I (CAS 183322-20-5) exhibits a melting point of 97–100°C and a LogP of 2.9, whereas EP Impurity D (CAS 183322-18-1) has a reported melting point range of 105–107°C [1][2]. The lower melting point of EP Impurity I reflects the reduced crystal lattice packing efficiency introduced by the asymmetrical chloroethoxy/methoxyethoxy substitution compared to the symmetrical bis(methoxyethoxy) arrangement in EP Impurity D. The LogP difference (2.9 vs. comparable bis-analog) translates to altered reversed-phase HPLC retention, requiring distinct gradient conditions for baseline resolution [3]. Polar surface area (PSA) for EP Impurity I is 53.47 Ų, and the compound is soluble in chloroform, dichloromethane, ethyl acetate, and methanol [4].

Chromatography Method Development Physicochemical Characterization

Storage Condition and Stability Differentiation Impacts Procurement and Handling Protocols

Commercial suppliers specify storage conditions for EP Impurity I (CAS 183322-20-5) ranging from -20°C freezer (Aladdin, Santa Cruz Biotechnology) to 2–8°C refrigerated (Pharmaffiliates, CATO) [1][2]. EP Impurity D is typically stored at 2–8°C or room temperature away from light [3]. The variability in recommended storage for EP Impurity I reflects the compound's thermal sensitivity due to the terminal 2-chloroethoxy group, which may undergo hydrolytic or thermal elimination more readily than the methoxyethoxy groups in EP Impurity D. CATO-certified reference standards of EP Impurity I provide a 3-year shelf life when stored at 2–8°C and are accompanied by comprehensive certificates of analysis (COA) including HPLC purity (>95%), NMR, MS, IR, UV, water content, and residue on ignition [2].

Stability Studies Reference Standard Management Procurement Specifications

Validated Procurement and Application Scenarios for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (CAS 183322-20-5)


Regulatory ANDA Submission: EP Impurity I Reference Standard for Method Validation

Pharmaceutical companies developing abbreviated new drug applications (ANDAs) for erlotinib hydrochloride generic formulations require EP Impurity I (CAS 183322-20-5) as a discrete reference standard to validate HPLC-UV and LC-MS impurity profiling methods. The compound is specifically designated in EP Monograph 33.3 (draft) and must be individually quantified against a characterized reference material [1]. ISO 17034-certified reference standards from suppliers such as CATO provide full characterization data (NMR, MS, HPLC, IR, UV) that satisfy regulatory documentation requirements and eliminate the need for in-house re-characterization [2]. Procurement of the correct impurity standard (not EP Impurity D) is essential for demonstrating method specificity and avoiding ANDA deficiency letters related to impurity misidentification [3].

Synthetic Organic Chemistry: Heterobifunctional Building Block with Regioselective Reactivity

Researchers developing novel quinazoline-based kinase inhibitors or EGFR-targeted compounds can utilize 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline as a versatile synthetic intermediate with two electrophilic sites of distinct reactivity [1]. The 4-chloro group undergoes nucleophilic aromatic substitution with amines (e.g., 3-ethynylaniline to form erlotinib analogs), while the terminal chloroethoxy group at C7 can participate in orthogonal SN2 displacement or elimination reactions [2]. This heterobifunctional architecture—absent in EP Impurity D which bears only a single 4-chloro leaving group—enables sequential derivatization strategies for generating diverse compound libraries [3].

Pharmaceutical Quality Control: Process-Related Impurity Marker for Manufacturing Consistency

Quality control laboratories in API manufacturing facilities use EP Impurity I (CAS 183322-20-5) as a marker for process consistency during erlotinib production. Unlike EP Impurity D (the penultimate synthetic intermediate), EP Impurity I arises from side reactions involving incomplete chloroethoxy incorporation or intermediate cross-contamination [1]. Elevated levels of EP Impurity I in bulk drug substance batches indicate deviations in the chloroethoxy alkylation step or inadequate purification [2]. Analytical methods validated with authentic EP Impurity I reference material enable accurate quantitation of this critical process impurity, supporting batch release decisions and stability monitoring programs [3].

Impurity Profiling and Forced Degradation Studies

Stability-indicating method development for erlotinib formulations requires authentic EP Impurity I reference material to establish relative retention times (RRT) and relative response factors (RRF) for impurity quantitation [1]. The distinct LogP of 2.9 and melting point of 97–100°C differentiate EP Impurity I from other erlotinib-related impurities in forced degradation studies under oxidative, thermal, and hydrolytic stress conditions [2]. Proper cold-chain storage (-20°C or 2–8°C depending on supplier specifications) must be maintained to preserve reference standard integrity throughout the study duration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.